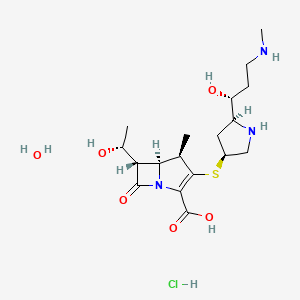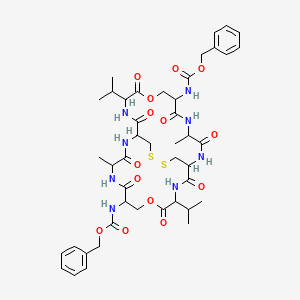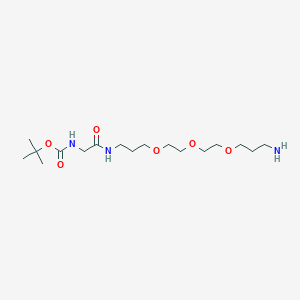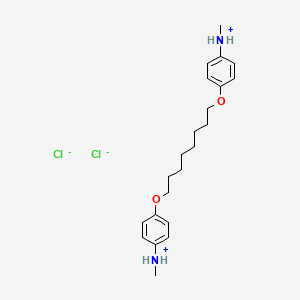
Aniline, 4,4'-(octamethylenedioxy)bis(N-methyl-, dihydrochloride
Descripción general
Descripción
Aniline, 4,4'-(octamethylenedioxy)bis(N-methyl-, dihydrochloride is a bioactive chemical.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Material Science
Tetrylenes Chelated by Hybrid Amido-Amino Ligand
Aniline derivatives, through reactions involving butyllithium and various silyl chlorides, contribute to the synthesis of germylenes and stannylenes. These compounds showcase potential in material science, particularly in the development of new materials with specific electronic and structural properties (Vaňkátová et al., 2011).
Novel G-2 Melamine-Based Dendrimers
Utilizing 4-(n-octyloxy)aniline, research into dendritic melamines presents advancements in supramolecular chemistry. These dendrimers have implications for self-assembly processes, which are critical in nanotechnology and materials engineering (Morar et al., 2018).
Organic Electronics and Catalysis
Synthesis and X-Ray Crystal Structure of Zn(II) Complexes
The study of Zn(II) chloride complexes with aniline-based ligands has implications for organic electronics, particularly in light-emitting diodes and transistors. These materials offer insights into the design of metal-organic frameworks with desirable electronic properties (Kim et al., 2012).
Room-Temperature Suzuki–Miyaura Cross-Coupling Reaction
Aniline derivatives play a crucial role in catalysis, as demonstrated by their involvement in Suzuki–Miyaura cross-coupling reactions. These processes are foundational in pharmaceuticals and agrochemicals manufacturing, highlighting the compound's significance in green chemistry applications (Wang et al., 2015).
Sensory Applications and Environmental Analysis
Water-Soluble Cruciform Fluorophores
The synthesis of water-soluble aniline derivatives leads to the development of sensors for metal ions, showcasing potential in environmental monitoring and analysis. These fluorophores' unique response to protons and metal ions underscores their utility in detecting and quantifying pollutants (Tolosa et al., 2008).
Determination of Aromatic Amines in Hair Dyes
Ionic liquids enhance the separation and quantification of aromatic amines, including aniline derivatives, in consumer products. This research is pivotal for ensuring product safety and adhering to regulatory standards, illustrating the compound's role in analytical chemistry (Lizier & Zanoni, 2012).
Propiedades
Número CAS |
111438-62-1 |
|---|---|
Nombre del producto |
Aniline, 4,4'-(octamethylenedioxy)bis(N-methyl-, dihydrochloride |
Fórmula molecular |
C22H34Cl2N2O2 |
Peso molecular |
429.4 g/mol |
Nombre IUPAC |
methyl-[4-[8-[4-(methylazaniumyl)phenoxy]octoxy]phenyl]azanium;dichloride |
InChI |
InChI=1S/C22H32N2O2.2ClH/c1-23-19-9-13-21(14-10-19)25-17-7-5-3-4-6-8-18-26-22-15-11-20(24-2)12-16-22;;/h9-16,23-24H,3-8,17-18H2,1-2H3;2*1H |
Clave InChI |
JYKTXELQBPFWIA-UHFFFAOYSA-N |
SMILES |
C[NH2+]C1=CC=C(C=C1)OCCCCCCCCOC2=CC=C(C=C2)[NH2+]C.[Cl-].[Cl-] |
SMILES canónico |
C[NH2+]C1=CC=C(C=C1)OCCCCCCCCOC2=CC=C(C=C2)[NH2+]C.[Cl-].[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Aniline, 4,4'-(octamethylenedioxy)bis(N-methyl-, dihydrochloride |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



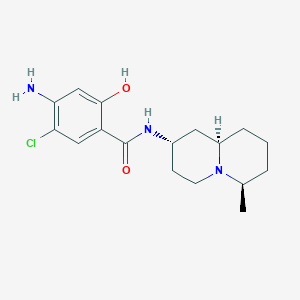
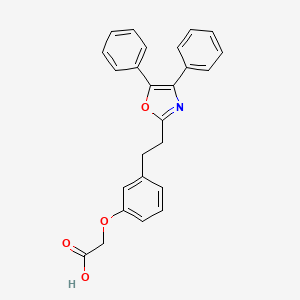
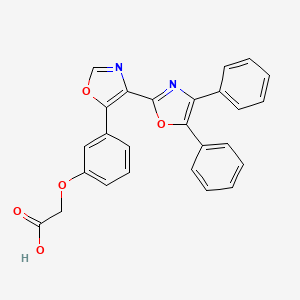


![(3R)-1,1-dibutyl-3-(4-phenyl-3H-imidazol-2-yl)-2,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B1667336.png)
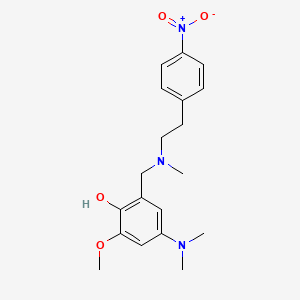
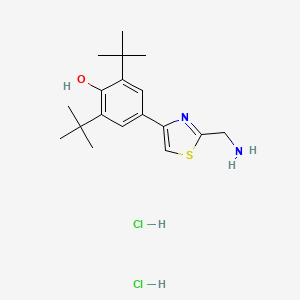
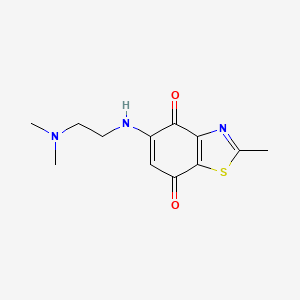
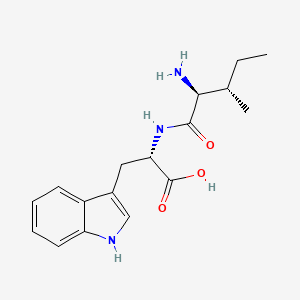
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[(6,7-dihydroxyisoquinolin-2-ium-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1667346.png)
